![molecular formula C13H21BN2O2 B3026866 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine CAS No. 1160614-73-2](/img/structure/B3026866.png)
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Overview
Description
Synthesis Analysis
The synthesis of 3-aryl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridines, which are structurally related to the compound of interest, has been achieved through various methods. One approach involved the displacement of [3H]prazosin, which correlated with antihypertensive activity in rats, leading to the selection of a specific compound for further pharmacological evaluation . Another method described the electrochemical synthesis of 3-methyl-4-aryl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones using an electrogenerated base, showcasing an environmentally benign procedure with high yields . Additionally, an optimized synthesis and Suzuki coupling were developed for 3-(hetero)aryl pyrazolo[1,5-a]pyridines, demonstrating applicability to high throughput and large-scale synthesis .
Molecular Structure Analysis
The molecular structure of compounds related to the target molecule has been extensively studied. For instance, the crystal structure and DFT studies of a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole derivative were confirmed by various spectroscopic methods and X-ray diffraction, with results consistent with DFT calculations . Similarly, the structure of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was determined through spectroscopic techniques and X-ray diffraction, complemented by DFT calculations .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in various contexts. For example, the synthesis of 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine was achieved through Chan–Evans–Lam coupling, with the structure confirmed by multiple spectroscopic methods . Additionally, the synthesis of novel 4-(3-carboxyl-1H-pyrazol-4-yl)-1,4-dihydropyridines was catalyzed by 3,4,5-trifluorobenzeneboronic acid in an ionic liquid, representing an eco-benign and room-temperature process .
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally similar compounds have been investigated. For instance, the synthesis and properties of fluorescence dyes based on tetracyclic pyrazolo[3,4-b]pyridine-coumarin chromophores were studied, revealing high fluorescence quantum yields and good stabilities, with potential applications in living cell imaging . Moreover, the molecular conformations and hydrogen bonding patterns of closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines were analyzed, showing different dimensionalities in their crystal packing .
Scientific Research Applications
Synthesis and Structural Analysis
- Researchers developed an improved synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines via Suzuki coupling, demonstrating the versatility of compounds like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine in medicinal chemistry (Bethel et al., 2012).
- Another study synthesized and structurally analyzed related compounds, utilizing Density Functional Theory (DFT) for molecular structural calculations, providing insights into their physicochemical properties (Huang et al., 2021).
Molecular Structure and Reactivity
- Investigations into the molecular structure and reactivity of related compounds, like 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, revealed distinct differences in the orientation of the dioxaborolane ring and bond angles, influencing their chemical reactivity (Sopková-de Oliveira Santos et al., 2003).
Application in Organic Synthesis
- The compound has been utilized as an intermediate in the synthesis of biologically active compounds, such as in the preparation of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of the drug crizotinib (Kong et al., 2016).
Coordination Polymers and Luminescent Properties
- The compound played a role in the synthesis of coordination polymers with potential applications in material science. For instance, it was used in the formation of a two-dimensional coordination polymer with Cobalt(II) featuring square lattice topology (Al-Fayaad et al., 2020).
- Additionally, it has been incorporated into fluorene copolymers for luminescent properties, demonstrating its utility in the field of materials chemistry (Cheon et al., 2005).
Safety and Hazards
properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)10-9-15-16-8-6-5-7-11(10)16/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAYURSTZWQWLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCCCN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743932 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160614-73-2 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Azane;5,7,9,11,13,15,17,19,21,23-decahydroxy-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30,31-nonadecaoxa-1lambda6,3lambda6,5lambda6,7lambda6,9lambda6,11lambda6,13lambda6,15lambda6,17lambda6,19lambda6,21lambda6,23lambda6-dodecatungstaoctacyclo[21.1.1.11,3.13,5.17,9.111,13.115,17.119,21]hentriacontane 1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxide](/img/structure/B3026783.png)
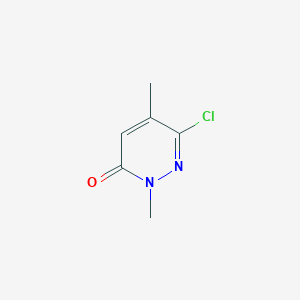

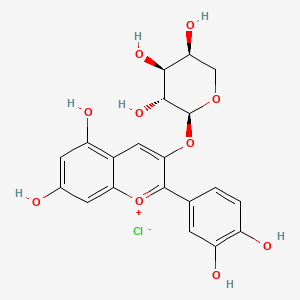
![3-Chloro-6-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3026789.png)
![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B3026790.png)

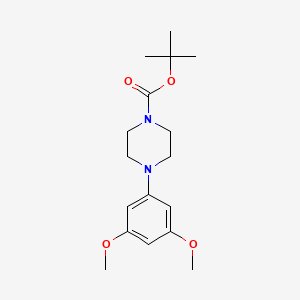
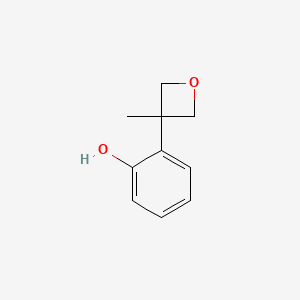
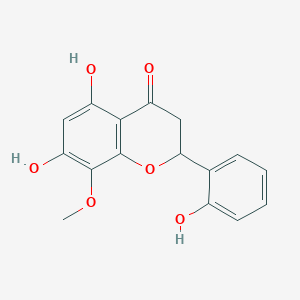
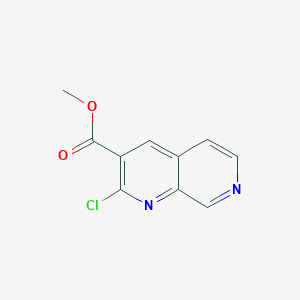
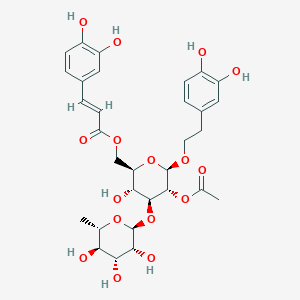
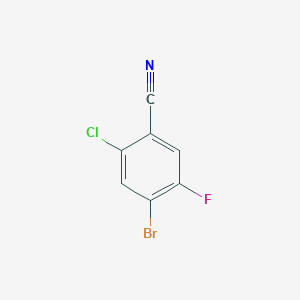
![tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3026806.png)